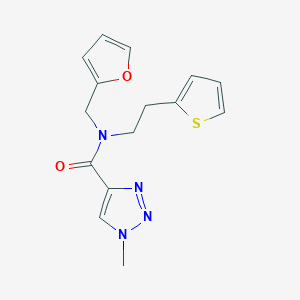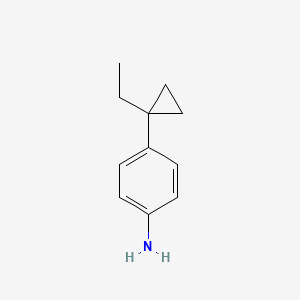
4-(1-Ethylcyclopropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1-Ethylcyclopropyl)aniline” is an organic compound with the CAS Number: 2138525-54-7 . It has a molecular weight of 161.25 and is a liquid at room temperature . The IUPAC name for this compound is also 4-(1-ethylcyclopropyl)aniline .
Molecular Structure Analysis
The InChI code for “4-(1-Ethylcyclopropyl)aniline” is 1S/C11H15N/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“4-(1-Ethylcyclopropyl)aniline” is a liquid at room temperature . It has a molecular weight of 161.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.科学的研究の応用
Kinetics and Mechanism of Aniline Reactions
The study of anilines' reactions with ethyl S-aryl thiocarbonates provides insight into the kinetics and mechanisms of these reactions. This research can help understand how similar compounds, such as 4-(1-Ethylcyclopropyl)aniline, might behave in synthetic contexts, potentially influencing their use in creating new chemical entities or as intermediates in organic synthesis (Castro et al., 1999).
Ethylene Perception and Plant Growth
Research on 1-methylcyclopropene (1-MCP) explores its effects on fruits and vegetables, acting as an inhibitor of ethylene perception. This can extend the shelf life and maintain the quality of produce. Understanding the role of ethylene in plant physiology and how compounds like 1-MCP modulate these effects can provide insights into agricultural applications, potentially relevant for analogs of 4-(1-Ethylcyclopropyl)aniline in controlling plant growth or ripening processes (Watkins, 2006).
Corrosion Inhibition
The study of new synthesized thiophene Schiff base on mild steel suggests potential applications of similar compounds in corrosion inhibition. Given the structural versatility of aniline derivatives, 4-(1-Ethylcyclopropyl)aniline could be explored for its efficacy in protecting metals against corrosion, which is crucial in industrial applications (Daoud et al., 2014).
Synthesis and Characterization of Metabolites
Research on the synthesis and characterization of metabolites from common drugs highlights the importance of aniline derivatives in understanding drug metabolism and designing safer pharmaceuticals. Studies like these underscore the potential utility of compounds like 4-(1-Ethylcyclopropyl)aniline in medicinal chemistry, either as tools to explore metabolic pathways or as building blocks for drug development (Kenny et al., 2004).
Safety and Hazards
“4-(1-Ethylcyclopropyl)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation .
将来の方向性
While specific future directions for “4-(1-Ethylcyclopropyl)aniline” are not available, research in the field of anilines is ongoing. For instance, there are studies focusing on the synthesis of quinolines and their derivatives from α,β-unsaturated aldehydes , which could potentially involve “4-(1-Ethylcyclopropyl)aniline”. Additionally, there are advances in the preparation and application of polyaniline-based thermoset blends and composites , which could provide insights into potential applications of “4-(1-Ethylcyclopropyl)aniline”.
特性
IUPAC Name |
4-(1-ethylcyclopropyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQJRDFMPJPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)
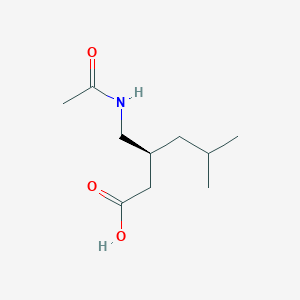
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
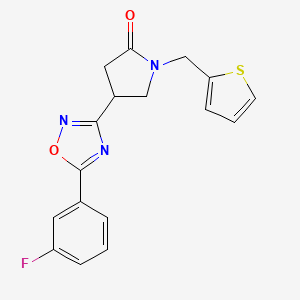
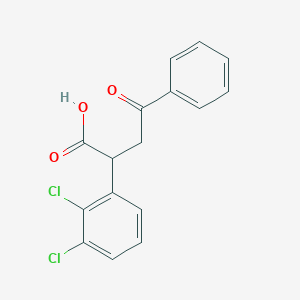
![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2990471.png)

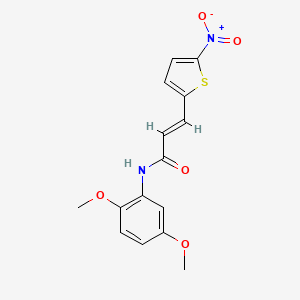
![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)
![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)
